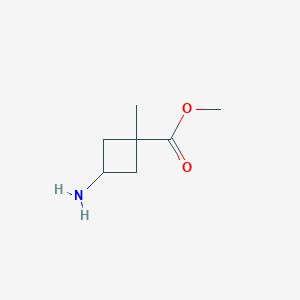
2-(benzylthio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an organic molecule with several functional groups, including an oxadiazole ring, an acetamide group, a benzylthio group, and a phenoxymethyl group. These groups could potentially confer various chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, a heterocyclic ring containing nitrogen and oxygen atoms, could impart interesting electronic properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the acetamide group might undergo reactions typical of amides, such as hydrolysis or reduction . The oxadiazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the acetamide could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and structural elucidation of compounds related to 2-(benzylthio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide have been extensively studied. For instance, Li Ying-jun explored the NMR characteristics of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, highlighting the use of advanced NMR techniques for structural determination (Li Ying-jun, 2012). Similarly, synthesis, characterization, and pharmacological screening of benzimidazole derivatives containing oxadiazole have been reported, underscoring the diversity of synthetic routes and the importance of structural analysis in identifying potential pharmacological agents (Shaharyar et al., 2016).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal potential of oxadiazole derivatives. For example, Ramalingam et al. synthesized derivatives showing significant antibacterial activity (Ramalingam et al., 2019). Poonam Devi and colleagues also reported on compounds derived from 2-mercaptobenzimidazole with excellent antimicrobial and antifungal activities, highlighting the potential for these compounds in addressing resistant strains of bacteria and fungi (Devi et al., 2022).
Anti-inflammatory and Antitumor Activities
Compounds related to 2-(benzylthio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide have been investigated for their potential anti-inflammatory and antitumor activities. Tariq et al. synthesized novel derivatives with potent in vitro and in vivo anti-inflammatory activity, providing insights into their therapeutic potential (Tariq et al., 2018). Similarly, research on 2-mercaptobenzimidazole derivatives demonstrated potential anticancer activity, suggesting these compounds could contribute to the development of new cancer treatments (Hosamani & Shingalapur, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-16(13-25-12-14-7-3-1-4-8-14)19-18-21-20-17(24-18)11-23-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWGPPVBEMCAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(O2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2584248.png)

![5-Methyl-7-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2584253.png)


![1-(1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-2-yl)ethanone](/img/structure/B2584257.png)

![5-allyl-N-(3-chloro-4-methylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2584260.png)


![Methyl (4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-sulfonyl}phenyl)carbamate](/img/structure/B2584265.png)
